Direct Comparative Histidine Decarboxylase (HDC) Inhibition Potency (In Vivo)
The in vivo inhibitory activity of 458L against histidine decarboxylase in guinea-pig kidneys was directly compared to that of tritoqualine, the benchmark therapeutic agent for HDC inhibition at the time. 458L demonstrated a clear and significant potency advantage [1].
| Evidence Dimension | Histidine decarboxylase (HDC) enzyme inhibition in guinea-pig kidney tissue |
|---|---|
| Target Compound Data | Inhibition of HDC activity (% enzyme inhibition) at specified doses |
| Comparator Or Baseline | Tritoqualine (554L) |
| Quantified Difference | Inhibitory activity of 458L up to 2× higher than tritoqualine at equivalent doses (e.g., at 20 mg/kg: 458L = 40% inhibition vs. tritoqualine = 21% inhibition; at 60 mg/kg: 458L = 41% inhibition vs. tritoqualine = 22% inhibition) |
| Conditions | In vivo measurement of histidine decarboxylase activity in guinea-pig kidney tissue following compound administration |
Why This Matters
For researchers and institutions procuring HDC inhibitors for mechanistic studies or drug development, 458L provides a 2× potency advantage over the historical reference compound tritoqualine, enabling the use of lower doses to achieve the same biological effect and potentially reducing off-target activity.
- [1] US Patent US4302458A. Phthalidyl-isoquinoline derivatives. Example data comparing 458L to tritoqualine. View Source
